molecular formula C20H24O6 B082422 [2,4!-DIBENZO-18-CROWN-6 CAS No. 14262-61-4

[2,4!-DIBENZO-18-CROWN-6

Cat. No.: B082422
CAS No.: 14262-61-4
M. Wt: 360.4 g/mol
InChI Key: FNLYUKLFZWCJFZ-UHFFFAOYSA-N
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Description

[2,4!-DIBENZO-18-CROWN-6 is a complex organic compound known for its unique structure and properties. This compound belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,4!-DIBENZO-18-CROWN-6 typically involves the reaction of catechol with bis(chloroethyl) ether. This reaction is carried out under controlled conditions to ensure the formation of the desired crown ether structure. The reaction can be represented as follows:

Catechol+Bis(chloroethyl) etherThis compound\text{Catechol} + \text{Bis(chloroethyl) ether} \rightarrow \text{this compound} Catechol+Bis(chloroethyl) ether→this compound

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process typically involves the use of high-purity reactants and solvents, as well as advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[2,4!-DIBENZO-18-CROWN-6 undergoes several types of chemical reactions, including:

    Complexation Reactions: Forms stable complexes with various cations.

    Substitution Reactions: Can undergo nucleophilic substitution reactions due to the presence of ether groups.

Common Reagents and Conditions

    Complexation Reactions: Typically involve the use of metal salts such as potassium chloride or sodium chloride.

    Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium hydroxide.

Major Products Formed

    Complexation Reactions: Formation of metal-crown ether complexes.

    Substitution Reactions: Formation of substituted crown ethers.

Scientific Research Applications

[2,4!-DIBENZO-18-CROWN-6 has several scientific research applications, including:

    Chemistry: Used as a phase transfer catalyst in various organic reactions.

    Biology: Employed in the study of ion transport mechanisms across biological membranes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various ions.

    Industry: Utilized in the extraction and separation of metal ions in industrial processes.

Mechanism of Action

The mechanism of action of [2,4!-DIBENZO-18-CROWN-6 involves the formation of stable complexes with cations. The ether groups in the compound’s structure provide lone pairs of electrons that can coordinate with metal ions, forming a stable complex. This complexation ability is the basis for its various applications in chemistry, biology, and industry.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo-18-crown-6: Another crown ether with similar complexation properties but a different structure.

    18-crown-6: A simpler crown ether with a similar ability to form complexes with cations.

Uniqueness

[2,4!-DIBENZO-18-CROWN-6 is unique due to its specific ring structure and the presence of multiple ether groups, which enhance its complexation ability compared to simpler crown ethers. This makes it particularly useful in applications requiring strong and stable complex formation.

Properties

IUPAC Name

2,5,12,15,18,21-hexaoxatricyclo[20.4.0.06,11]hexacosa-1(26),6,8,10,22,24-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c1-3-7-19-17(5-1)23-13-11-21-9-10-22-12-14-24-18-6-2-4-8-20(18)26-16-15-25-19/h1-8H,9-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLYUKLFZWCJFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=CC=CC=C2OCCOC3=CC=CC=C3OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369244
Record name ST50408987
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14262-61-4
Record name ST50408987
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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